molecular formula C14H11NO5 B1425158 4-(4-Methoxyphenyl)-2-nitrobenzoic acid CAS No. 669002-29-3

4-(4-Methoxyphenyl)-2-nitrobenzoic acid

Cat. No. B1425158
M. Wt: 273.24 g/mol
InChI Key: XTHREIALOWGMPJ-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxyphenyl)-2-nitrobenzoic acid” is likely an aromatic compound due to the presence of phenyl groups. It contains a methoxy group (-OCH3), a nitro group (-NO2), and a carboxylic acid group (-COOH). The positions of these groups on the phenyl rings could give this compound unique properties .


Molecular Structure Analysis

The molecular structure would be largely determined by the aromatic phenyl rings. The electron-donating methoxy group and electron-withdrawing nitro group could cause interesting electronic effects .


Chemical Reactions Analysis

As an aromatic compound with both electron-donating and electron-withdrawing groups, this compound could participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could allow for hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

  • Photochemistry and Surface Enhanced Raman Scattering (SERS) 4-nitrobenzoic acid, a model compound related to 4-(4-Methoxyphenyl)-2-nitrobenzoic acid, has been studied for its photochemical decomposition reactions on silver island films using SERS. This research contributes to understanding the interaction of such compounds with light and their potential applications in surface-enhanced spectroscopy (Franzke & Wokaun, 1992).

  • Solubility and Activity Coefficients in Organic Solvents Studies on the solubility of related compounds, including 4-nitrobenzoic acid and 4-methoxybenzoic acid, in organic solvents like 2-methoxyethanol provide insights into their behavior in different solvent environments. This research is vital for understanding the applications of these compounds in various solvents and their interactions at the molecular level (Hart et al., 2015).

  • Chemical Reactions and Synthesis The compound 2-(4-methoxyphenyl)-5-hydroxy-3-[1,3-phenylene-bis(4-nitrobenzoate)]-2,3-dihydrobenzo[b]furan has been studied for its unusual chemical reactions, including O-alkylation and ester migration. Understanding these reactions is crucial for synthesizing new compounds with potential applications in various fields of chemistry (Tran, Dickson, & Barker, 2013).

  • Spectroscopic Characterization and Theoretical Studies Spectroscopic and theoretical studies have been conducted on novel compounds related to 4-(4-Methoxyphenyl)-2-nitrobenzoic acid, such as curcumin esters. These studies include vibrational wavenumber calculations, frontier orbital analysis, and molecular electrostatic potential analysis. This research aids in understanding the electronic properties and reactivity of these compounds (Srivastava et al., 2017).

  • Liquid Crystalline Properties Research into the liquid crystalline properties of compounds containing 2-methoxyphenyl 4-nitrobenzoate has been conducted. These studies help in understanding the mesomorphic behavior of such compounds and their potential applications in the field of liquid crystal technology (Thaker et al., 2012).

Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical properties, or exploring potential biological activity .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHREIALOWGMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689181
Record name 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-2-nitrobenzoic acid

CAS RN

669002-29-3
Record name 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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